molecular formula C11H8N4O4 B1653625 3,5-dinitro-N-phenylpyridin-2-amine CAS No. 18617-42-0

3,5-dinitro-N-phenylpyridin-2-amine

Cat. No.: B1653625
CAS No.: 18617-42-0
M. Wt: 260.21 g/mol
InChI Key: VSPIDMLZNKKFOW-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-phenylpyridin-2-amine is a chemical compound of interest in medicinal chemistry and antimicrobial research. This nitro-substituted pyridine derivative features a structure that is frequently associated with significant biological activity. Specifically, compounds containing the 3,5-dinitrophenyl scaffold have been identified as potent inhibitors of mycobacterial growth, showing activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis , as well as nontuberculous mycobacteria (NTM) . The proposed mechanism of action for such nitro-aromatic compounds is the disruption of mycobacterial cell wall biosynthesis. Research on analogues suggests this occurs through the inhibition of the essential bacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) . The presence of nitro groups is critical for this activity, as they are believed to be bioactivated within the bacterial cell, making this scaffold a promising chemotype for developing new anti-tuberculosis agents . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. References 1. 2025;20(5):e0324608. Antimycobacterial 1,3,4-oxadiazol-2-amine derivatives targeting DprE1.

Properties

CAS No.

18617-42-0

Molecular Formula

C11H8N4O4

Molecular Weight

260.21 g/mol

IUPAC Name

3,5-dinitro-N-phenylpyridin-2-amine

InChI

InChI=1S/C11H8N4O4/c16-14(17)9-6-10(15(18)19)11(12-7-9)13-8-4-2-1-3-5-8/h1-7H,(H,12,13)

InChI Key

VSPIDMLZNKKFOW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

3,5-Dimethylpyridin-2-amine (CAS 41995-30-6)

  • Substituents : Methyl (-CH₃) groups at positions 3 and 3.
  • Molecular Weight : 122.17 g/mol .
  • Key Differences: Methyl groups are electron-donating, increasing the basicity of the amine group compared to nitro-substituted analogs. Higher solubility in nonpolar solvents due to reduced polarity. Applications: Primarily as a chemical intermediate in pharmaceuticals and agrochemicals .

5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine

  • Substituents : Chloro (-Cl) groups, phenyl rings, and a pyrimidine core .
  • Key Differences: Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen). Structural complexity allows for diverse intermolecular interactions, as evidenced by crystallographic studies using SHELX .

3,5-Dinitro-N-phenylpyridin-2-amine

  • Substituents: Nitro (-NO₂) groups and N-phenyl.
  • Molecular Weight : 260.21 g/mol (calculated).
  • Reduced basicity due to electron-withdrawing effects, limiting solubility in polar solvents. Potential applications in explosives, coordination chemistry, or as a ligand in catalysis.

Structural and Functional Comparison Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Applications/Implications
This compound Pyridine 3,5-NO₂; N-Ph 260.21 Nitro, Amine, Aryl Energetic materials, Catalysis
3,5-Dimethylpyridin-2-amine Pyridine 3,5-CH₃ 122.17 Methyl, Amine Pharmaceutical intermediates
Compound in Pyrimidine 3,5-Cl; Ph; CH₃ Not reported Chloro, Amine, Pyrimidine Agrochemicals, Crystallography

Research Findings and Trends

  • Crystallography : The SHELX suite is widely used for solving crystal structures of nitro- and chloro-substituted heterocycles, enabling precise analysis of bond lengths and angles critical for stability assessments .
  • Reactivity : Nitro groups in this compound may facilitate electrophilic substitution reactions at the para position of the phenyl ring, whereas methyl substituents in analogs favor nucleophilic attacks.
  • Bioactivity : Chloro-substituted compounds (e.g., ) are often prioritized in agrochemical research due to their antimicrobial potency, while nitro derivatives are niche in energetic applications .

Preparation Methods

Fundamental Synthetic Routes and Mechanistic Considerations

Nitration and Chlorination-Mediated Pathway

The most widely explored route involves sequential nitration, chlorination, and amination steps. Beginning with 2-pyridone, controlled nitration introduces nitro groups at the 3- and 5-positions, yielding 3,5-dinitro-2-pyridone. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃), producing 2-chloro-3,5-dinitropyridine, a critical electrophilic precursor. The chlorine atom at position 2 is then displaced via nucleophilic aromatic substitution (SNAr) with aniline under basic conditions.

Synthesis of 3,5-Dinitro-2-pyridone

Nitration of 2-pyridone employs a mixture of fuming nitric acid and concentrated sulfuric acid at 0–5°C. The hydroxyl group at position 2 directs nitration to the ortho (position 3) and para (position 5) sites, achieving regioselectivity >90% under optimized conditions. Elevated temperatures or prolonged reaction times risk over-nitration or decomposition, necessitating precise control.

Chlorination with POCl₃

Treatment of 3,5-dinitro-2-pyridone with excess POCl₃ at reflux (105–110°C) for 6–8 hours quantitatively converts the hydroxyl group to chloride, forming 2-chloro-3,5-dinitropyridine. The electron-withdrawing nitro groups enhance the leaving group ability of the chloride, facilitating subsequent SNAr reactions.

Nucleophilic Aromatic Substitution with Aniline

Reaction of 2-chloro-3,5-dinitropyridine with aniline in dimethylformamide (DMF) at 120°C for 24 hours in the presence of cesium carbonate achieves substitution yields of 65–75%. Microwave irradiation (150°C, 45 minutes) improves yields to 80–85% by accelerating kinetic pathways. The mechanism proceeds via a Meisenheimer complex, stabilized by nitro groups at positions 3 and 5, which activate the ring toward nucleophilic attack.

Transition-Metal-Catalyzed Direct Amination

Buchwald-Hartwig Coupling

Palladium-catalyzed amination offers a one-step route from 2-chloro-3,5-dinitropyridine to the target compound. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand in toluene at 100°C, coupling with aniline achieves 70–75% yield. This method circumvents the need for strongly basic conditions but requires anhydrous solvents and inert atmospheres.

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling in dimethyl sulfoxide (DMSO) at 130°C for 48 hours provides a lower-cost alternative, albeit with reduced yields (50–55%). The reaction tolerates moisture but suffers from slower kinetics and side product formation due to nitro group reduction under prolonged heating.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for both SNAr and coupling pathways. For example, SNAr reactions completed in 45 minutes under microwave conditions (150°C) outperform conventional heating by reducing decomposition pathways. Similarly, Buchwald-Hartwig couplings achieve 85% yield in 30 minutes under microwave irradiation, compared to 24 hours thermally.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Advantages Limitations
SNAr (Thermal) Cs₂CO₃, DMF, 120°C, 24h 65–75 Simple setup, scalable Long reaction time, moderate yield
SNAr (Microwave) Cs₂CO₃, DMF, 150°C, 45min 80–85 Rapid, high yield Specialized equipment required
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, toluene, 100°C 70–75 One-step, mild conditions Costly catalysts, sensitivity to O₂
Ullmann Coupling CuI, DMSO, 130°C, 48h 50–55 Low catalyst cost Low yield, long duration

Q & A

Q. What are the established synthetic routes for 3,5-dinitro-N-phenylpyridin-2-amine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves nitration and nucleophilic aromatic substitution. For example:

Nitration : Introduce nitro groups to a pyridine precursor using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Q. How do electronic effects of nitro groups influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Nitro groups are strong electron-withdrawing groups, directing electrophilic attacks to the para position of the pyridine ring. For Suzuki-Miyaura coupling:

Substrate Design : Use Pd catalysts with electron-rich ligands (e.g., SPhos) to activate the C–Br bond at the 4-position.

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